molecular formula C18H18N2 B13377424 N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine

N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine

Cat. No.: B13377424
M. Wt: 262.3 g/mol
InChI Key: JNKNFYDEJSLCJR-SDNWHVSQSA-N
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Description

N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine is a complex organic compound that features an indene core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indene moiety, along with the amino and dimethylamine groups, contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

(1E)-1-[[4-(dimethylamino)phenyl]methylidene]inden-5-amine

InChI

InChI=1S/C18H18N2/c1-20(2)17-8-3-13(4-9-17)11-14-5-6-15-12-16(19)7-10-18(14)15/h3-12H,19H2,1-2H3/b14-11+

InChI Key

JNKNFYDEJSLCJR-SDNWHVSQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C=CC3=C2C=CC(=C3)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C=CC3=C2C=CC(=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-amino-1H-indene and 4-formyl-N,N-dimethylaniline under acidic conditions. The reaction proceeds as follows:

    Step 1: Synthesis of 5-amino-1H-indene from indene via nitration, reduction, and subsequent amination.

    Step 2: Condensation of 5-amino-1H-indene with 4-formyl-N,N-dimethylaniline in the presence of an acid catalyst, such as hydrochloric acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Quinones, nitroso derivatives

    Reduction: Amines, hydrazines

    Substitution: Halogenated, alkylated, and acylated derivatives

Scientific Research Applications

N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-{4-[(5-amino-1H-inden-1-ylidene)methyl]phenyl}-N,N-dimethylamine is unique due to its specific indene core structure combined with the amino and dimethylamine groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

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